4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline
Description
Properties
CAS No. |
80675-86-1 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
4-(3H-imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14N4/c1-18(2)11-5-3-10(4-6-11)14-16-12-7-8-15-9-13(12)17-14/h3-9H,1-2H3,(H,16,17) |
InChI Key |
QRSRSIXHIADPJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Fe-Promoted Cyclization of 4-Allylamino-3-Aminopyridine Derivatives
The most widely cited method involves a two-step protocol starting with 4-allylamino-3-aminopyridine. In the first step, Fe powder (5.0 mmol) facilitates reductive cyclization in a refluxing solvent system (H2O:DCM, 5:5 mL) at 100°C. The intermediate is washed with saturated NaHCO3, extracted with DCM, and purified via DCM/MeOH chromatography. Subsequent condensation with thiazole-4-aldehyde (0.5 mmol) in DMF (8 mL) at 120°C overnight yields the imidazo[4,5-c]pyridine core. Final purification employs silica gel chromatography, achieving an 80% yield of AI-6 as a pale yellow solid with a melting point >200°C.
Key Analytical Data :
-
1H-NMR (DMSO-d6, 400 MHz) : δ 8.83 (s, 1H, imidazole-H), 8.32 (d, J = 5.5 Hz, pyridine-H), 7.64–7.52 (m, aromatic-H), 3.36 (s, N,N-dimethyl).
-
HRMS (ESI) : m/z calcd. for C14H15N4 [M + H]+: 247.1245; found: 247.1242.
Catalytic Ritter-Type Reactions
Bi(OTf)3/p-TsOH-Mediated Intermolecular Cyclization
Optimization Insights :
-
Temperature : Reactions below 130°C result in incomplete cyclization.
-
Solvent : Polar aprotic solvents (DMF, DCE) enhance yield compared to toluene or THF.
Microwave-Assisted Synthesis
Accelerated Aldehyde Condensation
Microwave irradiation (350 W, 10 min) in ethanol with acetic acid catalyst accelerates the condensation of 4-(dimethylamino)benzaldehyde with 3,4-diaminopyridine. This method reduces reaction times from 12 hours to 10 minutes, achieving a 68% yield. Post-reaction workup involves precipitation with water and recrystallization from DCM.
Advantages :
-
Efficiency : 10-minute reaction time vs. overnight conventional heating.
-
Scalability : Demonstrated for gram-scale synthesis without yield loss.
Comparative Analysis of Methodologies
| Method | Yield | Reaction Time | Key Reagents | Purification |
|---|---|---|---|---|
| Fe-Promoted Cyclization | 80% | 24 h | Fe powder, DMF | Silica gel (DCM/MeOH) |
| Ritter-Type Cyclization | 65% | 12 h | Bi(OTf)3, p-TsOH | Column chromatography |
| Microwave Condensation | 68% | 10 min | Acetic acid, ethanol | Recrystallization (DCM) |
Critical Observations :
-
Fe-Based Methods : Higher yields but require toxic solvents (DMF) and prolonged heating.
-
Microwave Synthesis : Eco-friendly and rapid but limited to small-scale production.
Structural Elucidation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: N-oxides of the imidazo[4,5-c]pyridine ring.
Reduction: Reduced forms of the imidazo[4,5-c]pyridine ring.
Substitution: Halogenated derivatives of the aniline moiety.
Scientific Research Applications
4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including kinases and G-protein coupled receptors.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Using Tanimoto similarity coefficients (based on ), the closest analogues include:
| Compound Name | CAS Number | Similarity Score | Key Structural Difference |
|---|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline | 80675-86-1 | 0.98 | Benzimidazole core replaces imidazo[4,5-c]pyridine |
| 4-(1H-Imidazo[4,5-b]phenazin-2-yl)-N,N-dimethylaniline | 7621-86-5 | 0.92 | Phenazine-fused imidazole core |
| 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | N/A | 0.90 | Benzimidazole with dual amine substituents |
Key Observations:
Functional Group Modifications and Kinase Inhibition
- Structural Feature: The oxadiazole ring introduces hydrogen-bonding capacity and conformational rigidity.
- Biological Impact: These derivatives exhibit IC₅₀ values in the nanomolar range for MSK-1, a kinase involved in inflammatory signaling. In contrast, AI-6’s dimethylaniline group may prioritize interactions with aromatic or steric-driven targets rather than kinase active sites .
Physicochemical Properties and Solubility
- Melting Points: AI-6’s high melting point (>200°C) indicates strong crystalline packing, comparable to 19e (yellow solid, m.p. unspecified) but higher than oily derivatives like 18k .
Biological Activity
4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor, antibacterial, and antiviral activities, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure
The chemical structure of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline can be represented as follows:
This compound features an imidazopyridine core linked to a dimethylaniline moiety, which is crucial for its biological activity.
Antitumor Activity
Research indicates that imidazopyridine derivatives exhibit notable antitumor properties. In vitro studies have demonstrated that compounds similar to 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline show selective antiproliferative effects against various human cancer cell lines. For instance:
- Cell Lines Tested : LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), NCI-H460 (lung carcinoma).
- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range, indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.4 |
| Compound B | NCI-H460 | 0.7 |
| 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline | LN-229 | TBD |
Antibacterial Activity
The antibacterial efficacy of imidazopyridine derivatives is less pronounced compared to their antitumor properties. While some derivatives have shown activity against Gram-positive and Gram-negative bacteria, 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline has not been extensively tested for antibacterial effects. However, related compounds have demonstrated moderate activity against strains such as E. coli .
Antiviral Activity
Imidazopyridine derivatives are also being explored for their antiviral activity. Preliminary studies suggest that these compounds may inhibit various viral mechanisms, although specific data on 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline is limited. The antiviral potential is attributed to their ability to interact with viral proteins or host cell pathways .
The mechanisms underlying the biological activities of imidazopyridine derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Many imidazopyridine compounds act by inhibiting key enzymes involved in cancer cell proliferation.
- Interference with DNA/RNA Synthesis : Some derivatives may disrupt nucleic acid synthesis, leading to impaired replication in both cancerous and viral cells.
- Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, promoting cell death .
Case Studies
Several studies have highlighted the therapeutic potential of imidazopyridine derivatives:
- Study on Anticancer Properties : A study evaluated a series of imidazopyridines for their anticancer effects against multiple cell lines and found that specific substitutions significantly enhanced potency.
- Antiviral Screening : Another investigation into the antiviral properties revealed that certain derivatives inhibited viral replication in vitro, suggesting further exploration into their use as antiviral agents .
Q & A
Basic: What is the synthetic route for 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline, and how is its purity validated?
The compound is synthesized via a multi-step procedure involving condensation reactions. A reported method (yield: 80%) uses 4-(dimethylamino)aniline and imidazo[4,5-c]pyridine precursors under reflux conditions in a polar aprotic solvent (e.g., DMSO). Key characterization includes 1H-NMR (δ 8.83 ppm for imidazole protons, δ 3.02 ppm for dimethylamino groups) and 13C-NMR (δ 151.69 ppm for aromatic carbons). High-resolution mass spectrometry (HRMS) and melting point analysis (>200°C) further confirm structural integrity .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
1H and 13C NMR are essential for identifying proton environments and carbon frameworks. For example:
- 1H-NMR reveals aromatic protons (δ 8.24–6.84 ppm) and dimethylamino singlets (δ 3.02 ppm).
- 13C-NMR distinguishes quaternary carbons (e.g., δ 140.70 ppm for imidazole-linked aromatic carbons).
Additional validation via LC-MS (e.g., m/z = 366.17 [M+H]+ for related analogs) and IR spectroscopy (C-N/C=C stretches) ensures purity .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT studies optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For imidazo[4,5-c]pyridine derivatives:
- HOMO localizes on the imidazole ring, indicating nucleophilic reactivity.
- LUMO resides on the pyridine moiety, suggesting electrophilic attack sites.
Such insights guide functionalization strategies (e.g., aryl substitutions) to modulate redox potentials or binding affinities .
Advanced: What challenges arise in crystallizing this compound, and how can SHELX software address them?
Crystallization challenges include poor solubility and polymorphism. SHELX programs (e.g., SHELXL for refinement) enable structure determination from twinned or low-resolution data. For example:
- SHELXD solves phase problems via dual-space recycling.
- SHELXE refines high-resolution structures, resolving hydrogen-bonding networks and π-stacking interactions .
Advanced: How do structural modifications at the imidazole or aniline moieties impact biological activity?
Structure-activity relationship (SAR) studies show:
- N,N-dimethylaniline enhances lipophilicity, improving membrane permeability.
- Substitutions at the imidazole C4 position (e.g., chlorine or trifluoromethyl groups) increase TLR7 binding affinity.
- Bulkier substituents (e.g., adamantyl) reduce solubility but improve target selectivity in kinase inhibition assays .
Advanced: How to resolve contradictions in biological assay data for derivatives of this compound?
Conflicting data may stem from assay conditions (e.g., pH, solvent) or off-target effects. Methodological solutions include:
- Dose-response curves to validate potency (e.g., IC50 values).
- Counter-screening against related targets (e.g., MSK-1 vs. P70S6K).
- Molecular docking to rationalize binding modes (e.g., steric clashes in hemozoin inhibition assays) .
Basic: What are common synthetic by-products, and how are they characterized?
By-products include:
- Unreacted precursors (detected via TLC or HPLC).
- Oxidized imidazole derivatives (identified via HRMS and 1H-NMR downfield shifts).
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes impurities .
Advanced: How does the dimethylaniline group influence pharmacological activity?
The N,N-dimethylaniline moiety:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
